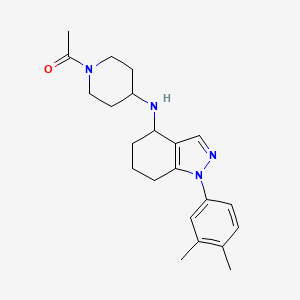![molecular formula C11H11N3O4S2 B5986574 N-(4-{[(4-oxo-1,3-thiazolidin-2-ylidene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5986574.png)
N-(4-{[(4-oxo-1,3-thiazolidin-2-ylidene)amino]sulfonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(4-oxo-1,3-thiazolidin-2-ylidene)amino]sulfonyl}phenyl)acetamide, also known as OTAVA-BB 120852, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with various biological systems, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(4-{[(4-oxo-1,3-thiazolidin-2-ylidene)amino]sulfonyl}phenyl)acetamide is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inhibiting the activity of certain enzymes that are involved in cell division and proliferation.
Biochemical and Physiological Effects:
N-(4-{[(4-oxo-1,3-thiazolidin-2-ylidene)amino]sulfonyl}phenyl)acetamide has been shown to have a variety of biochemical and physiological effects. Studies have suggested that the compound may induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-{[(4-oxo-1,3-thiazolidin-2-ylidene)amino]sulfonyl}phenyl)acetamide in lab experiments is its potency and specificity. The compound has been shown to have potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility.
Direcciones Futuras
There are several future directions for research on N-(4-{[(4-oxo-1,3-thiazolidin-2-ylidene)amino]sulfonyl}phenyl)acetamide. One potential direction is to further investigate the mechanism of action of the compound and its interactions with various biological systems. Another potential direction is to explore the potential applications of the compound in other areas of scientific research, such as drug discovery and development. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Métodos De Síntesis
The synthesis of N-(4-{[(4-oxo-1,3-thiazolidin-2-ylidene)amino]sulfonyl}phenyl)acetamide is a complex process that involves multiple steps. The synthesis typically begins with the reaction of 4-aminobenzenesulfonamide with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with 2-bromoacetyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-(4-{[(4-oxo-1,3-thiazolidin-2-ylidene)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-(4-{[(4-oxo-1,3-thiazolidin-2-ylidene)amino]sulfonyl}phenyl)acetamide has potent antitumor activity against a variety of cancer cell lines.
Propiedades
IUPAC Name |
N-[4-[(Z)-(4-oxo-1,3-thiazolidin-2-ylidene)amino]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c1-7(15)12-8-2-4-9(5-3-8)20(17,18)14-11-13-10(16)6-19-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHRJMRKNIAFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C\2/NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}-3-phenyl-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5986500.png)
![methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate](/img/structure/B5986514.png)

![6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5986521.png)

![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986535.png)
![7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5986536.png)
![3-(4-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B5986558.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5986569.png)


![N-methyl-1-(3-methyl-2-thienyl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5986593.png)
![1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5986607.png)
![2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]imino}methyl)phenol](/img/structure/B5986610.png)